molecular formula C29H34ClN B172208 DOWEX(R) 1X2 CAS No. 12627-85-9

DOWEX(R) 1X2

Cat. No.: B172208
CAS No.: 12627-85-9
M. Wt: 432 g/mol
InChI Key: BBQMUEOYPPPODD-UHFFFAOYSA-M
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Description

DOWEX(R) 1X2 is a complex organic compound that consists of multiple functional groups. This compound is notable for its applications in various fields, including materials science, organic synthesis, and industrial chemistry. The presence of ethenyl groups and the benzene ring structure contribute to its unique chemical properties.

Scientific Research Applications

DOWEX(R) 1X2 has a wide range of scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes.

    Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.

    Industry: Utilized in the production of resins, adhesives, and coatings.

Mechanism of Action

Target of Action

DOWEX® 1X2, also known as 1,4-Bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride or MFCD00132715, is primarily targeted towards ions in a solution . It is an ion exchange resin, which means it is capable of exchanging certain ions within the resin with ions in a solution that is passed through it .

Mode of Action

The mode of action of DOWEX® 1X2 involves the reversible interchange of ions between the resin (a solid) and a liquid, in which there is no permanent change in the structure of the solid . For example, in water softening, the resin in the sodium ion form can exchange for calcium, thus removing calcium from hard water and replacing it with an equivalent quantity of sodium .

Biochemical Pathways

As an ion exchange resin, DOWEX® 1X2 doesn’t directly interact with biochemical pathways. Instead, it acts on the ionic composition of solutions, which can indirectly influence biochemical processes. For instance, by softening water (removing calcium and magnesium ions), it can prevent the formation of scale in pipes and boilers, which could otherwise interfere with the efficiency of industrial processes .

Pharmacokinetics

The water retention capacity of DOWEX® 1X2 is between 65 to 75% (Cl form) . The particle size is tightly regulated, with less than 5% being less than 100 µm .

Result of Action

The primary result of DOWEX® 1X2’s action is the alteration of the ionic composition of the solution that has been passed through it . This can result in softened water, or in other applications, the separation of specific ions for industrial, scientific, or medical purposes .

Action Environment

The efficacy and stability of DOWEX® 1X2 can be influenced by various environmental factors. For instance, the ion exchange capacity can be affected by the pH of the solution, the temperature, and the concentration of ions . Furthermore, DOWEX® 1X2 resins are durable, pH tolerant, and have a strong, insoluble structure, making them resistant to oxidation, reduction, mechanical wear, and breakage .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies on its synthesis, properties, and potential applications. For instance, if it is a polymer or a polymer precursor, it could be of interest in the field of materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOWEX(R) 1X2 typically involves the following steps:

    Preparation of 1,4-Bis(ethenyl)benzene: This can be achieved through the dehydrohalogenation of 1,4-dihalobenzene using a strong base such as potassium tert-butoxide in a solvent like dimethyl sulfoxide.

    Synthesis of (4-ethenylphenyl)-trimethylazanium: This involves the quaternization of 4-ethenylphenylamine with trimethylamine in the presence of a suitable solvent.

    Formation of Styrene: Styrene can be synthesized through the dehydrogenation of ethylbenzene using a catalyst such as iron oxide.

    Combination with Chloride: The final step involves the combination of the synthesized components with chloride ions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

DOWEX(R) 1X2 undergoes various types of chemical reactions, including:

    Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.

    Reduction: The compound can undergo reduction reactions to form saturated derivatives.

    Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides, diols

    Reduction: Saturated hydrocarbons

    Substitution: Halogenated or nitrated benzene derivatives

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(naphthalen-1-ylethynyl)benzene: Similar in structure but with naphthalene groups instead of ethenyl groups.

    1,1’-(1,2-ethanediyl)bis[4-methylbenzene]: Contains ethane linkages instead of ethenyl groups.

Uniqueness

DOWEX(R) 1X2 is unique due to its combination of ethenyl groups and the quaternary ammonium structure, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

1,4-bis(ethenyl)benzene;(4-ethenylphenyl)-trimethylazanium;styrene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N.C10H10.C8H8.ClH/c1-5-10-6-8-11(9-7-10)12(2,3)4;1-3-9-5-7-10(4-2)8-6-9;1-2-8-6-4-3-5-7-8;/h5-9H,1H2,2-4H3;3-8H,1-2H2;2-7H,1H2;1H/q+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQMUEOYPPPODD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C=C.C=CC1=CC=CC=C1.C=CC1=CC=C(C=C1)C=C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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